1-酮基果糖-SNAP

描述

Synthesis Analysis

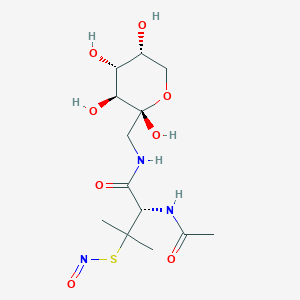

The synthesis of Fructose-1-SNAP involves an efficient synthetic strategy that has been developed to produce this novel compound. This process results in a fructose conjugated S-nitroso nitric oxide donor, with observed cytotoxicity similar to that of the first-generation fructose-SNAP, Fructose-2-SNAP. This synthetic approach highlights the compound's potential in biomedical applications, especially considering its increased cytotoxicity compared to other SNAP derivatives (Hou et al., 2001).

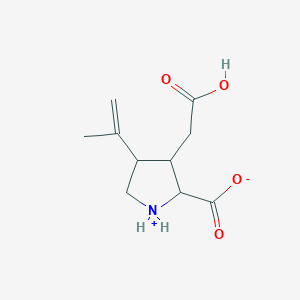

Molecular Structure Analysis

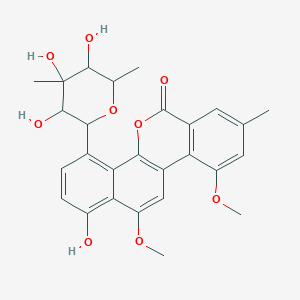

Fructose, the base molecule for Fructose-1-SNAP, is known for its conformational rigidity, being locked in a β-pyranose structure. This structure is stabilized by a network of intramolecular hydrogen bonds, contributing to its stability and reactivity. The molecular structure of Fructose-1-SNAP, derived from fructose, incorporates this stability, making it a unique scaffold for further chemical modifications and applications (Cocinero et al., 2013).

科学研究应用

低聚果糖和低聚半乳糖的生产

1-酮基果糖-SNAP在低聚果糖和低聚半乳糖(FOS和GOS)的生产中起着至关重要的作用。 它们是非消化性寡糖,具有益生元特性,可以被添加到多种产品中 . FOS和GOS的生产涉及使用二糖或其他底物的酶促合成以及多糖的水解 .

益生元特性

使用this compound生产的FOS和GOS因其益生元特性而闻名。 它们促进结肠中益生菌的生长和/或活性,从而改善宿主健康 .

营养特性

除了益生元特性外,FOS和GOS还具有重要的营养特性。 它们是低热量甜味剂,能带来饱腹感,有助于控制体重,缓解便秘,具有低血糖指数,并且不致龋 .

增强免疫力

许多实验研究已经证明了FOS在增强免疫力方面的作用 . 这使得this compound成为免疫学领域的重要化合物。

降低胃肠道感染的风险和严重程度

使用this compound生产的FOS已被证明可以降低胃肠道感染、炎症、腹泻和炎症性肠病的风险和严重程度 .

肥胖相关的代谢紊乱

研究表明,FOS可以帮助控制肥胖相关的代谢紊乱 . 这为this compound在代谢研究领域开辟了新的应用途径。

抗癌作用

FOS也被证明具有促进抗癌作用 . 这表明this compound在癌症研究中的潜在应用。

诱导植物抗性

This compound,以牛蒡低聚果糖(BFO)的形式,已被证明可以诱导植物和采后水果的抗性 . 这表明其在农业和食品保鲜中的潜在应用。

作用机制

Target of Action

Fructose-1-SNAP primarily targets the enzyme Fructose-1,6-bisphosphatase (FBPase) . FBPase is a rate-controlling enzyme of gluconeogenesis and has emerged as an important target for the treatment of type 2 diabetes due to the well-recognized role of excessive endogenous glucose production (EGP) in the hyperglycemia characteristic of the disease .

Mode of Action

Fructose-1-SNAP interacts with its target, FBPase, by inhibiting its activity . This inhibition is achieved by targeting the allosteric site of the enzyme . The interaction results in a reduced rate of gluconeogenesis and EGP .

Biochemical Pathways

Fructose-1-SNAP affects the gluconeogenesis pathway . By inhibiting FBPase, it reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis . This results in a decrease in endogenous glucose production, thereby reducing hyperglycemia .

Pharmacokinetics

Studies on similar compounds suggest that a high dose may be required to achieve an effective plasma level . Furthermore, the compound may be partly depleted during absorption, possibly consumed by the intestinal epithelium cells .

Result of Action

The inhibition of FBPase by Fructose-1-SNAP leads to the amelioration of both fasting and postprandial hyperglycemia without weight gain, incidence of hypoglycemia, or major perturbation of lactate or lipid homeostasis . This suggests that Fructose-1-SNAP could be a potential therapeutic agent for managing type 2 diabetes .

Action Environment

The action of Fructose-1-SNAP can be influenced by environmental factors such as temperature . For instance, the enzyme FBPase plays a crucial role in thermal homeostasis, especially under cold stress . Therefore, the environmental temperature could potentially influence the efficacy and stability of Fructose-1-SNAP.

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUYSUGHXUBVOG-JJKYCLHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438746 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330688-79-4 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)

![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)